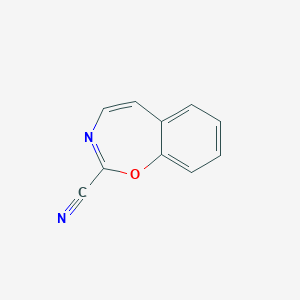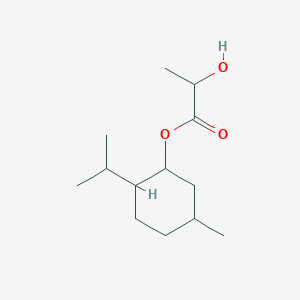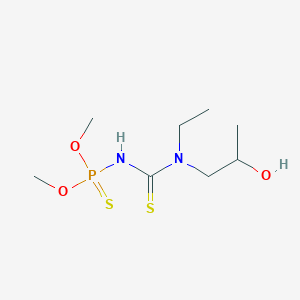
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea, commonly known as DEMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEMPT belongs to the class of organophosphorus compounds and is known to possess unique properties that make it useful in various fields of research.
Mecanismo De Acción
The mechanism of action of DEMPT involves the formation of a covalent bond between the compound and the active site of acetylcholinesterase. This bond prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. As a result, the accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of the nervous system, which can cause convulsions and other neurological symptoms.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DEMPT depend on the concentration of the compound and the duration of exposure. At low concentrations, DEMPT has been found to enhance the release of acetylcholine, which can improve cognitive function. However, at high concentrations, DEMPT can cause irreversible inhibition of acetylcholinesterase, leading to severe neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DEMPT in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes in the body. This specificity makes DEMPT a valuable tool for studying the role of acetylcholinesterase in various biological processes. However, the use of DEMPT in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on DEMPT. One area of interest is the development of new derivatives of the compound that exhibit greater selectivity and potency against acetylcholinesterase. Another area of focus is the investigation of the anti-tumor activity of DEMPT and its potential use in cancer treatment. Additionally, further studies are needed to explore the potential neuroprotective effects of DEMPT and its possible applications in the treatment of neurological disorders.
Métodos De Síntesis
DEMPT can be synthesized through a series of chemical reactions involving the condensation of ethyl isothiocyanate and 2-hydroxypropylamine, followed by the addition of dimethyl phosphorochloridothioate. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DEMPT has been widely used in scientific research for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The inhibition of this enzyme has been linked to several neurological disorders, including Alzheimer's disease. DEMPT has also been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells.
Propiedades
Número CAS |
15918-04-4 |
|---|---|
Nombre del producto |
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea |
Fórmula molecular |
C8H19N2O3PS2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea |
InChI |
InChI=1S/C8H19N2O3PS2/c1-5-10(6-7(2)11)8(15)9-14(16,12-3)13-4/h7,11H,5-6H2,1-4H3,(H,9,15,16) |
Clave InChI |
YRVAFQUBJSGTBM-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC(C)O)C(=NP(=S)(OC)OC)S |
SMILES |
CCN(CC(C)O)C(=S)NP(=S)(OC)OC |
SMILES canónico |
CCN(CC(C)O)C(=S)NP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



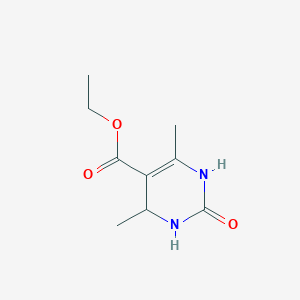
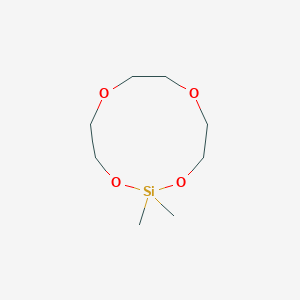
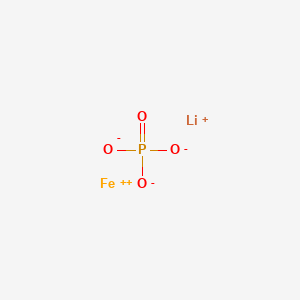
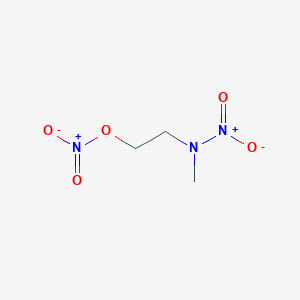
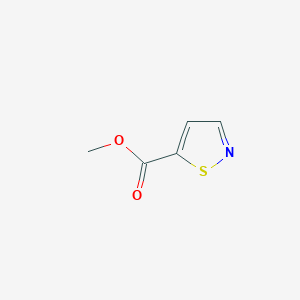
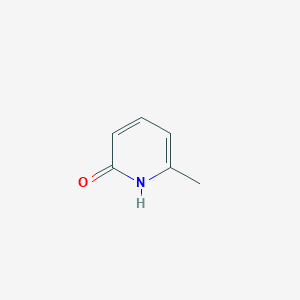
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

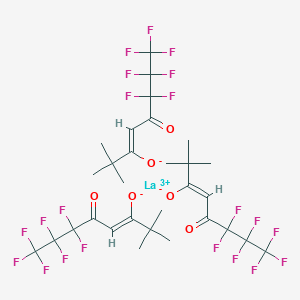
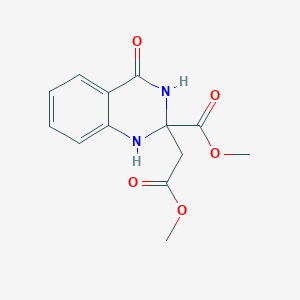

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
